BenchChemオンラインストアへようこそ!

3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one

Medicinal Chemistry ADME Optimization Spirocyclic Scaffolds

Secure the only [4.5]-spirocyclic lactone that combines a δ-lactone H-bond acceptor with an iodomethyl electrophilic handle. The oxa-spiro core delivers solubility advantages over all-carbon scaffolds, while the 3-position iodine enables predictable SN2 or Pd-catalyzed diversification for SAR programs. Avoid non-iodinated or regioisomeric alternatives that sacrifice reactivity or spatial presentation. Bulk quantities available with guaranteed ≥95% purity for immediate medicinal chemistry campaigns.

Molecular Formula C9H13IO3
Molecular Weight 296.104
CAS No. 2246354-70-9
Cat. No. B2439442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one
CAS2246354-70-9
Molecular FormulaC9H13IO3
Molecular Weight296.104
Structural Identifiers
SMILESC1COCCC12CC(OC2=O)CI
InChIInChI=1S/C9H13IO3/c10-6-7-5-9(8(11)13-7)1-3-12-4-2-9/h7H,1-6H2
InChIKeyOASLIYGSSVBWCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one (CAS 2246354-70-9): A Unique Spirocyclic Lactone Building Block for Medicinal Chemistry and Chemical Biology


3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one (CAS 2246354-70-9, MW 296.10 g/mol) is a spirocyclic lactone featuring a unique [4.5]-spirocyclic scaffold that combines a δ-lactone ring with an oxygen-containing dioxane system [1]. The compound incorporates an iodomethyl substituent at the 3-position, providing a versatile synthetic handle for further functionalization via nucleophilic substitution or cross-coupling chemistry. As an oxa-spirocyclic building block, this compound belongs to a class of molecules that have demonstrated enhanced physicochemical properties—including improved aqueous solubility and reduced lipophilicity—compared to their all-carbon spirocyclic counterparts [2]. The presence of the iodomethyl group imparts a calculated XLogP3 value of 1.5 and a topological polar surface area (TPSA) of 35.5 Ų, positioning it as a moderately lipophilic intermediate with balanced polarity for drug discovery applications [1].

Why Simple Substitution of 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one with Common Analogs Compromises Key Physicochemical and Synthetic Utility


Direct replacement of 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one with a non-iodinated spirocyclic lactone (e.g., 2,8-dioxaspiro[4.5]decan-1-one) eliminates the critical iodomethyl handle required for subsequent derivatization . Conversely, substituting with an iodomethyl-containing spirocyclic ether (e.g., 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane) removes the lactone carbonyl, which serves as both an additional hydrogen bond acceptor and a site for ring-opening or functional group interconversion . Furthermore, positional isomers (e.g., 1-(iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one) alter the regiochemical presentation of the reactive iodomethyl group relative to the spirocyclic core, potentially affecting both synthetic accessibility and downstream molecular recognition [1]. The following evidence guide provides quantitative comparisons that inform rational selection among these structurally related candidates.

Quantitative Differentiation of 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one from Structurally Similar Analogs


Modulated Lipophilicity: Balancing Permeability and Solubility Relative to Non-Iodinated Core

The target compound exhibits a calculated XLogP3 value of 1.5 [1], representing a 1.1 log unit increase in lipophilicity compared to the non-iodinated 2,8-dioxaspiro[4.5]decan-1-one core (XLogP3 = 0.4) [2]. This moderate lipophilicity range (1-2) is considered optimal for balancing passive membrane permeability with aqueous solubility in early drug discovery [3].

Medicinal Chemistry ADME Optimization Spirocyclic Scaffolds

Preserved Hydrogen Bond Acceptor Capacity vs. Ether-Containing Iodomethyl Spirocycles

The lactone carbonyl in the target compound provides three hydrogen bond acceptors (HBA = 3) [1], whereas the structurally similar 8-(iodomethyl)-1,4-dioxaspiro[4.5]decane, which replaces the lactone with an acetal/ether system, presents only two hydrogen bond acceptors (HBA = 2) [2]. This differential HBA count can influence aqueous solubility, protein-ligand interactions, and chromatographic behavior during purification.

Molecular Recognition Solubility Hydrogen Bonding

Higher Molecular Weight and Spirocyclic Size Differentiation from 5/4-Spirocyclic Lactones

The target compound (MW 296.10 g/mol) possesses a larger spirocyclic [4.5]-ring system compared to the [3.4]-spirocyclic lactone 5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one (MW 266.08 g/mol) [1]. This 30.02 Da difference in molecular weight reflects a more extensive carbon framework that may occupy different regions of chemical space and offer distinct steric profiles for protein-ligand complementarity.

Scaffold Diversity Chemical Space Lead Optimization

Positional Isomerism: Regiochemical Differentiation of the Iodomethyl Group

The target compound bears the iodomethyl group at the 3-position of the lactone ring, whereas the positional isomer 1-(iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one places the iodomethyl group at the 1-position adjacent to the spirocyclic junction [1][2]. While both compounds share identical molecular formula (C9H13IO3) and molecular weight (296.10 g/mol), the distinct regiochemistry of the iodomethyl substituent relative to the lactone carbonyl and the spirocyclic core can lead to divergent reactivity in nucleophilic substitution and cross-coupling reactions, as well as different three-dimensional presentation of the reactive handle.

Synthetic Accessibility SAR Studies Chemical Probes

Class-Level Solubility Advantage Inferred from Oxa-Spirocycle Scaffold

Although direct solubility measurements for the target compound are not reported in the primary literature, the incorporation of an oxygen atom into a spirocyclic framework (oxa-spirocycle) has been shown to dramatically improve water solubility—up to 40-fold—and reduce lipophilicity relative to all-carbon spirocyclic analogs [1]. This class-level property, demonstrated across a library of over 150 oxa-spirocyclic compounds synthesized via iodocyclization, suggests that the target compound may exhibit favorable solubility characteristics compared to carbocyclic spirocyclic lactones.

Aqueous Solubility Spirocyclic Scaffolds Physicochemical Properties

High-Impact Application Scenarios for 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD) with a 3D-Spirocyclic Lactone Scaffold

The [4.5]-spirocyclic framework of 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one provides a three-dimensional, saturated scaffold that addresses the 'escape from flatland' imperative in modern medicinal chemistry [1]. The moderate lipophilicity (XLogP3 = 1.5) and balanced hydrogen bond acceptor profile (HBA = 3) [2] position this compound as a promising fragment hit or lead-like starting point for target-based drug discovery programs. The oxa-spirocyclic core imparts class-level solubility advantages over all-carbon spirocycles [1], facilitating biochemical and biophysical assays.

Covalent Probe Design via Iodomethyl-Mediated Bioconjugation

The iodomethyl group at the 3-position serves as an electrophilic handle for site-selective bioconjugation or covalent inhibitor design. The presence of the lactone carbonyl provides an additional hydrogen bond acceptor that may enhance target engagement and improve aqueous solubility relative to ether-based iodomethyl spirocycles (HBA = 2) [3]. This unique combination of reactive handle and polar functionality supports the development of chemical probes for target identification and validation in chemical biology applications.

Synthetic Diversification via Nucleophilic Substitution and Cross-Coupling

The iodomethyl substituent is a versatile leaving group for SN2 reactions with a wide range of nucleophiles (amines, thiols, azides, cyanide) and for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) [4]. This enables rapid diversification of the spirocyclic core for library synthesis in medicinal chemistry campaigns. The distinct 3-position regiochemistry of the target compound ensures a predictable spatial presentation of the derivatized group, which is critical for SAR exploration [5].

Scaffold-Hopping for Lead Optimization of Spirocyclic Drug Candidates

The [4.5]-spirocyclic system of the target compound offers a distinct topological alternative to smaller [3.4]-spirocyclic lactones (e.g., 5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one) . This size difference (MW 296.10 vs. 266.08 g/mol) [6] provides medicinal chemists with an additional dimension of scaffold diversity for lead optimization, potentially improving target selectivity, metabolic stability, or pharmacokinetic profile through subtle alterations in molecular shape and steric occupancy.

Quote Request

Request a Quote for 3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.